molecular formula C17H28Cl2N2O2 B2444238 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185674-26-3

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2444238
CAS RN: 1185674-26-3
M. Wt: 363.32
InChI Key: QSEBRTJLKLSHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride has been the subject of various studies focusing on its synthesis and structural analysis. For example, one study detailed the synthesis of a similar compound, 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol, and its conversion into various derivatives, some of which exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).
  • Another study focused on the structural analysis of a compound closely related to 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride, revealing its potential bioactivity against α1A-adrenoceptors. This analysis included conformational studies, molecular orbital studies, and molecular docking to understand the binding mode of the compound with the α1A-adrenoceptor, providing insights for future drug design (Xu et al., 2016).

Biological Activity and Pharmaceutical Applications

  • A range of studies have examined compounds structurally similar to 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride for their biological activities and potential pharmaceutical applications. For instance, derivatives of this compound have been synthesized and shown to possess potent α1 receptor antagonistic activity, highlighting their relevance in medical research (Hon, 2013).
  • The exploration of derivatives of similar compounds has led to the discovery of various biological properties, such as anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. This underscores the potential therapeutic applications of these compounds in treating conditions associated with pain and inflammation (Gevorgyan et al., 2017).

Synthesis and Molecular Docking

  • The process of synthesizing derivatives of 1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride involves intricate chemical reactions, as demonstrated in studies where similar compounds were synthesized and their structures were confirmed through various spectroscopic methods (Guguloth, 2021).
  • The molecular docking studies conducted on related compounds have shed light on the potential interactions and binding modes of these molecules with biological targets, such as receptors, highlighting their significance in drug design and the development of new therapeutic agents (Pessoa‐Mahana et al., 2012).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.2ClH/c1-2-12-21-15-17(20)14-19-10-8-18(9-11-19)13-16-6-4-3-5-7-16;;/h2-7,17,20H,1,8-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEBRTJLKLSHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride

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